Octyl levulinate
Description
Structure
3D Structure
Properties
CAS No. |
41780-57-8 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
octyl 4-oxopentanoate |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-6-7-8-11-16-13(15)10-9-12(2)14/h3-11H2,1-2H3 |
InChI Key |
NYHJFEFGDGGWSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Octyl Levulinate
Esterification of Levulinic Acid with 1-Octanol (B28484): Fundamental Reaction Pathways
The generally accepted mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the ester.
Reaction Equilibrium and Thermodynamic Characterization Studies
Understanding the thermodynamics of the esterification of levulinic acid with 1-octanol is crucial for process design and optimization.
Experimental Determination of Equilibrium Constants
The thermodynamic equilibrium constant (K) for the synthesis of octyl levulinate has been determined experimentally at various temperatures. A study investigating the liquid-phase esterification of levulinic acid with 1-octanol over an ion-exchange resin experimentally determined the equilibrium constant for the first time at 80, 100, and 120 °C. These experimental values are essential for validating theoretical models and for accurate reactor design.
Enthalpy and Entropy Change Determinations for Esterification
The enthalpy (ΔH°) and entropy (ΔS°) changes for the esterification reaction provide insight into its spontaneity and the effect of temperature on the equilibrium. For the esterification of levulinic acid with 1-butene, the enthalpy and entropy changes at 298.15 K were determined to be -(32.9 ± 1.6) kJ/mol and -(70 ± 4) J/(mol·K), respectively. acs.orgub.edu While this is for a different alcohol, it provides an indication of the exothermic nature of levulinic acid esterification.
Theoretical Estimation Methods for Thermodynamic Properties (e.g., UNIFAC)
Group contribution methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model are employed to predict thermodynamic properties when experimental data is unavailable. These models estimate the activity coefficients of the components in the reaction mixture, which are then used to calculate the equilibrium constant. Theoretical estimations of thermodynamic properties for the esterification of levulinic acid have been compared with experimental results, showing the utility and limitations of such predictive models. acs.org
Kinetic Modeling and Rate-Limiting Step Analysis
Kinetic studies are vital for understanding the reaction rates and identifying the rate-limiting step, which is crucial for catalyst and reactor design. The esterification of levulinic acid with various alcohols has been found to follow second-order kinetics. researchgate.net
For heterogeneous catalytic systems, kinetic models such as the Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) models are often used to describe the reaction mechanism. nih.gov In the LH model, both reactants adsorb onto the catalyst surface before reacting, while in the ER model, one reactant adsorbs and the other reacts with it from the bulk phase. nih.gov The selection of an appropriate kinetic model is essential for accurately representing the reaction behavior. For instance, in the synthesis of butyl levulinate, a pseudo-homogeneous model was used to investigate the kinetics. nih.gov
Catalytic Systems for this compound Synthesis
A variety of catalysts have been investigated for the synthesis of this compound to improve reaction rates and yields under milder conditions. These can be broadly classified as homogeneous and heterogeneous catalysts.
Homogeneous Catalysts: Mineral acids like sulfuric acid and hydrochloric acid, as well as organic acids such as methanesulfonic acid and p-toluenesulfonic acid, are effective homogeneous catalysts for esterification. researchgate.net While they offer high catalytic activity, their use presents challenges in terms of separation from the product mixture and potential for corrosion. researchgate.net
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are easily separable, reusable, and generally less corrosive. researchgate.net
Ion-Exchange Resins: Acidic ion-exchange resins, such as Amberlyst-15, have been shown to be effective catalysts for the synthesis of this compound. iscre28.orgcardiff.ac.uk Their catalytic activity is influenced by their morphological properties in the swollen state. iscre28.org
Zeolites: Zeolites, such as H-ZSM-5, are another important class of heterogeneous catalysts. researchgate.netbegellhouse.com Their well-defined pore structure and tunable acidity make them attractive for shape-selective catalysis. Modified H-ZSM-5 has been used to achieve a high yield of this compound. researchgate.net
Mesoporous Silicas: These materials offer high surface areas and can be functionalized with acid groups to create active catalysts. researchgate.net
Carbonaceous Materials: Sulfonated carbon-based catalysts, derived from sources like lignin, have also been successfully employed for levulinate ester synthesis. researchgate.netcetjournal.it
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with tunable porosity and chemical functionality, showing promise as catalysts for esterification reactions. researchgate.netdoi.org
Enzymatic Catalysts: Lipases have been explored as biocatalysts for the synthesis of this compound, offering high selectivity under mild reaction conditions. nih.govresearchgate.net
Below is a data table summarizing the performance of various catalytic systems in the synthesis of alkyl levulinates.
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Modified H-ZSM-5 | 1-Octanol | - | - | 99 | researchgate.net |
| Acidic Ion-Exchange Resins | 1-Octanol | 100 | 3.3 | 54-67 (Conversion) | iscre28.org |
| Araujia sericifera latex | 1-Octanol | 30 | 5 | 65.1 (Conversion) | nih.gov |
| Sulfonated Lignin-Based Carbon | Methanol | Reflux | 5 | 83.3 | cetjournal.it |
| Sulfonated Lignin-Based Carbon | Ethanol | Reflux | 5 | 73.5 | cetjournal.it |
| Amberlyst-15 | Methanol | Reflux | 5 | 82 | researchgate.net |
| Amberlyst-15 | Ethanol | Reflux | 5 | 71 | researchgate.net |
| Amberlyst-15 | 1-Butanol | Reflux | 5 | 55 | researchgate.net |
| Nanosized TiO2 | 1-Butanol | 120 | 8 | 77.6 | nih.gov |
| ZSM-5 supported phosphomolybdic acid | 1-Butanol | 120 | - | >95 | nih.gov |
Heterogeneous Acid Catalysts
Heterogeneous catalysts are central to the green synthesis of this compound, offering advantages such as ease of separation from the reaction mixture, reusability, and often milder reaction conditions compared to homogeneous catalysts. researchgate.net Research has focused on several classes of solid acid catalysts, each with unique structural and chemical properties that influence their catalytic performance.
Acidic ion-exchange resins (IERs), particularly those of the sulfonic polystyrene-divinylbenzene (PS-DVB) type, are widely used for the synthesis of this compound. iscre28.orgresearchgate.net Studies have demonstrated a clear relationship between the morphology of these resins and their catalytic activity. The reaction occurs predominantly within the swollen gel-phase of the resin. ub.edu
Research involving various acidic resins for the esterification of levulinic acid with 1-octanol at 100°C showed moderate levulinic acid conversions in the range of 54-67%. iscre28.org The morphology of the resin in its swollen state was found to be a critical factor influencing catalytic activity. iscre28.org Among the tested resins, gel-type resins like Dowex 50Wx2 have shown high initial formation rates for this compound, reaching 0.166 mol/(s·kg cat). This superior performance is attributed to the larger and wider spaces created within the gel-phase upon swelling, which better accommodates the bulky reactant molecules and facilitates the proton-transfer mechanisms of the reaction. ub.edu In contrast, macroreticular resins like Amberlyst 15 were found to be less active under similar conditions. iscre28.org
Zeolites, with their well-defined pore structures and high acidity, are effective catalysts for esterification reactions. begellhouse.com For the synthesis of this compound, modified and hierarchical zeolites such as H-ZSM-5 and Meso-HZ-5 have demonstrated exceptional performance. The creation of mesopores within the microporous zeolite structure, forming a hierarchical system, helps to overcome the diffusion limitations often encountered with bulky molecules like 1-octanol. researchgate.netmdpi.com
A study utilizing modified H-ZSM-5 (Meso-HZ-5) as a heterogeneous catalyst for the esterification of levulinic acid with n-octanol reported a remarkable 99% yield of this compound under optimized conditions. researchgate.net The optimization, performed using response surface methodology, highlighted the influence of catalyst loading, n-octanol to levulinic acid molar ratio, and reaction temperature on the yield. researchgate.net The improved catalytic activity of desilicated or hierarchical H-ZSM-5 is attributed to a higher surface area and an increase in accessible acid sites generated by the modification process. researchgate.netrsc.org The rate of esterification using these catalysts has been observed to increase with the increasing carbon chain length of the alcohol. researchgate.net
Metal oxides and their modified forms serve as robust solid acid catalysts for esterification. mdpi.com Tungsten salt catalysts, in particular, have shown significant promise for the synthesis of long-chain alkyl levulinates, including this compound, under mild conditions. rsc.orgresearchgate.net
Tungsten hexachloride (WCl₆) has been identified as a highly active catalyst for the esterification of levulinic acid with various alcohols. rsc.orgresearchgate.net This catalyst facilitates almost complete conversion of levulinic acid at temperatures as low as 50°C in a short reaction time of 30 minutes. rsc.org The strategy has been successfully applied to the synthesis of this compound, demonstrating the versatility of tungsten-based catalysts. rsc.orgresearchgate.net The catalyst also shows good reusability over several consecutive batch reactions. rsc.org Other metal oxides, such as nanosized TiO₂, have also been investigated, achieving a 77.6% yield of n-butyl levulinate under optimized conditions (120°C, 8 h), suggesting their potential for producing this compound as well. mdpi.com
Carbonaceous materials functionalized with acid groups, such as sulfonic acid (-SO₃H), represent a sustainable and effective class of catalysts. cetjournal.it These catalysts can be derived from various biomass sources, including lignin, aligning well with the principles of a circular bioeconomy. cetjournal.itgoogle.com
A sulfonated lignin-based carbon (SLBC) catalyst has been successfully used in the esterification of levulinic acid with alcohols like methanol, ethanol, and n-butanol, achieving yields between 73.5% and 83.3%. cetjournal.it The catalyst is prepared by calcining lignin to produce a carbon material, which is then functionalized via hydrothermal sulfonation. cetjournal.it While specific studies on this compound are less common, the high activity for other alkyl levulinates indicates the strong potential of these carbonaceous solid acids for this application.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. acs.org Their high surface area, tunable pore sizes, and the presence of both Lewis and Brønsted acid sites make them highly attractive for catalysis. acs.orgacs.org
Several MOFs, particularly those based on zirconium like the UiO-66 series, have been explored for levulinic acid esterification. acs.orgmdpi.com The catalytic activity is often attributed to the synergy between the Lewis acidic metal centers (e.g., Zr) and Brønsted acidic sites, which can be inherent defects or functional groups on the organic linkers. acs.org For instance, in the esterification with ethanol and butanol, the Zr metal center activates the levulinic acid, while amino groups on the linker can activate the alcohol. acs.org Lanthanide-based MOFs (Ln-MOFs) are also gaining attention due to the high coordination number and flexible coordination geometry of the metal ions. acs.org A La-MOF-DABCO catalyst yielded 92% ethyl levulinate, showcasing the potential of this MOF subclass for levulinate ester production. acs.org
Enzymatic catalysis offers a green and highly selective alternative to conventional chemical catalysis, operating under mild temperature and pressure conditions. nih.gov Lipases are the most commonly used enzymes for esterification reactions.
The enzymatic esterification of levulinic acid and 1-octanol has been successfully demonstrated using a biocatalyst derived from Araujia sericifera latex. nih.gov In a solvent-free system, a conversion of 49% was achieved at 30°C after 5 hours. nih.gov The conversion could be increased to 65.1% by using n-heptane as a solvent under similar conditions. nih.gov Another well-known biocatalyst, immobilized Candida antarctica lipase B (Novozym 435), has also been effectively used for synthesizing levulinate esters, further underscoring the viability of enzymatic routes for producing this compound.
Homogeneous Catalysis Approaches
Homogeneous catalysis remains a prevalent method for the synthesis of this compound due to its high efficiency and mild reaction conditions. This approach involves the use of catalysts that are in the same phase as the reactants, typically mineral acids and Lewis acids.
Mineral acids, such as sulfuric acid (H₂SO₄) and methanesulfonic acid, are effective homogeneous catalysts for the esterification of levulinic acid with n-octanol. The reaction mechanism involves the protonation of the carboxylic acid group of levulinic acid by the mineral acid, which enhances its electrophilicity. This is followed by a nucleophilic attack from the hydroxyl group of 1-octanol, leading to the formation of a tetrahedral intermediate. Subsequent dehydration of this intermediate, facilitated by the catalyst, yields this compound and water.
Kinetic studies on the esterification of levulinic acid with n-octanol catalyzed by sulfuric acid have shown that the reaction is second order with respect to the acid and alcohol. monash.edu The rate of reaction is also directly proportional to the catalyst concentration. monash.edu The activation energy for this reaction has been determined to be approximately 13 kcal/mol. monash.edu In a study using methanesulfonic acid as the catalyst, the activation energy for the esterification with n-octanol was found to decrease with an increasing alcohol-to-acid molar ratio, ranging from 61 to 46 kJ/mol. upgris.ac.id This suggests that a higher concentration of the alcohol favors the reaction kinetics.
The general reaction conditions for mineral acid-catalyzed synthesis of this compound involve temperatures ranging from 110 to 170°C and initial molar ratios of n-octanol to levulinic acid varying from 3:1 to 10:1. monash.eduupgris.ac.id The catalyst concentration is typically low, in the range of 0.025-0.1 wt%. monash.eduupgris.ac.id
Lewis acids, such as aluminum chloride hexahydrate (AlCl₃·6H₂O), have emerged as efficient homogeneous catalysts for the synthesis of alkyl levulinates. cetjournal.itscispace.com While specific studies on this compound are limited, research on the synthesis of hexyl levulinate using AlCl₃·6H₂O provides significant insights into its catalytic activity and mechanism. cetjournal.it The Lewis acid activates the carbonyl group of the carboxylic acid, increasing its susceptibility to nucleophilic attack by the alcohol.
A notable advantage of using AlCl₃·6H₂O is the simplification of the product purification process. cetjournal.itscispace.com This catalyst has the ability to trap the water produced during the reaction, leading to a phase separation where the ester product is in the upper organic phase, while the catalyst and water are in the lower aqueous phase. cetjournal.itscispace.com This facilitates easy separation of the product and allows for the potential recycling and reuse of the catalyst. scispace.com
In the synthesis of hexyl levulinate, high conversions of up to 92.5% have been achieved under mild conditions with an acid:alcohol:catalyst molar ratio of 1:2:0.1. cetjournal.it The reaction temperatures are typically in the range of 338 to 368 K. cetjournal.it The activity of AlCl₃·6H₂O has been found to be comparable to that of conventional mineral acids. scispace.com
Novel Catalytic Materials and Systems
The quest for more sustainable and efficient synthetic routes has led to the exploration of novel catalytic materials and systems for the production of this compound. These include photocatalytic approaches and the use of ionic liquids.
Photocatalysis offers a green and sustainable alternative for the synthesis of this compound, utilizing visible light as an energy source. A study has reported the use of a Brønsted acid-functionalized phthalocyanine on a perylene diimide framework knotted with an ionic liquid as an efficient photocatalyst for this reaction. iscre28.org This approach allows the reaction to proceed at ambient conditions, significantly reducing the energy consumption compared to traditional heating methods. iscre28.org
The proposed mechanism involves the absorption of visible light by the photocatalyst, which then promotes the esterification reaction. The optimal conditions for this photocatalytic synthesis were found to be a 10 mg catalyst loading with a 1:1 molar ratio of n-octanol to levulinic acid, under a 12 W lamp for 12 hours, achieving a 95.58% yield of this compound. iscre28.org
Ionic liquids (ILs), particularly Brønsted acidic ionic liquids, have shown great promise as catalysts for the synthesis of alkyl levulinates. monash.edu These ILs act as both the catalyst and the solvent, simplifying the reaction setup. Their non-volatile nature and high thermal stability make them environmentally friendly alternatives to conventional volatile organic solvents.
A study on the synthesis of a wide range of alkyl levulinates (C1-C16) using inexpensive and efficient Brønsted acidic ILs based on sulfuric acid demonstrated high yields (ca. 90-95%) under mild conditions (room temperature and atmospheric pressure). monash.edu The acidity of the ionic liquid was found to be directly related to its catalytic activity. monash.edu A key advantage of this system is the easy separation and recyclability of the ionic liquid catalyst for up to 10 cycles without a significant loss in activity. monash.edu
Deep eutectic solvents (DES), which are a class of ionic liquid analogues, have also been investigated as catalysts for the synthesis of other alkyl levulinates, such as ethyl levulinate, with high conversions and selectivity. researchgate.netbcrec.id This suggests their potential applicability for the synthesis of this compound as well.
Process Parameters and Reaction Optimization
The optimization of process parameters is crucial for maximizing the yield and efficiency of this compound synthesis. Key parameters that are often investigated include reaction temperature, catalyst loading, the molar ratio of reactants, and reaction time.
Response surface methodology (RSM) is a common statistical tool used for optimizing these parameters. For instance, in a study on the synthesis of this compound using a heterogeneous catalyst (modified H-ZSM-5), RSM was employed to optimize the catalyst loading, n-octanol to levulinic acid molar ratio, and reaction temperature, achieving a 99% yield at the optimum conditions. iscre28.org
In the context of homogeneous catalysis with mineral acids, kinetic studies have provided valuable insights into the influence of process parameters. The rate of reaction is significantly influenced by temperature, with higher temperatures generally leading to faster reaction rates. monash.eduupgris.ac.id The molar ratio of alcohol to levulinic acid is another critical factor, with an excess of alcohol often used to shift the reaction equilibrium towards the product side. monash.eduupgris.ac.id
For the photocatalytic synthesis of this compound, optimization studies have identified the ideal catalyst loading, molar ratio of reactants, and light intensity to achieve the highest yield. iscre28.org Similarly, in ionic liquid-based systems, the choice of the ionic liquid and the molar ratio of reactants are key parameters to be optimized for efficient synthesis. monash.edu
Below is an interactive data table summarizing the research findings on the synthesis of this compound under different catalytic systems.
| Catalytic System | Catalyst | Reactants Molar Ratio (Octanol:LA) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Homogeneous Catalysis | ||||||
| Mineral Acid | H₂SO₄ | 3:1 to 10:1 | 110-170 | - | - | monash.edu |
| Mineral Acid | Methanesulfonic Acid | 3:1 to 10:1 | 100-155 | - | - | upgris.ac.id |
| Novel Catalytic Systems | ||||||
| Photocatalysis | Functionalized Phthalocyanine | 1:1 | Ambient | 12 h | 95.58 | iscre28.org |
| Ionic Liquid | Brønsted Acidic IL | 1:1 to 3:1 | Room Temperature | - | ~90-95 | monash.edu |
Effect of Reactant Molar Ratios and Concentrations
The molar ratio of reactants, specifically the alcohol to levulinic acid ratio, is a critical parameter in the synthesis of this compound, directly influencing reaction equilibrium and product yield. researchgate.net Studies have shown that employing an excess of the alcohol, in this case, n-octanol, can shift the esterification reaction equilibrium towards the product side, thereby increasing the conversion of levulinic acid and the yield of this compound.
For instance, in the esterification of levulinic acid with n-octanol, molar ratios of alcohol to acid ranging from 3:1 to 10:1 have been investigated. researchgate.net It has been observed that increasing the n-octanol to levulinic acid molar ratio generally leads to a higher yield of this compound. researchgate.net One study optimized this ratio and found that a specific excess of n-octanol was beneficial for achieving a near-quantitative yield of the desired ester. researchgate.net
The concentration of the reactants also plays a role, although it is often intertwined with the molar ratio. In solvent-free systems, the concentrations are inherently high, which can favor reaction rates. However, in systems utilizing a solvent, the concentration of both levulinic acid and n-octanol can be adjusted to optimize the reaction kinetics and selectivity.
Influence of Temperature and Pressure on Reaction Efficiency
Temperature is a significant factor that profoundly impacts the rate and efficiency of this compound synthesis. Generally, an increase in reaction temperature accelerates the rate of esterification, leading to shorter reaction times to reach equilibrium. researchgate.net Studies have investigated a range of temperatures for this reaction, often between 80°C and 150°C. For example, research has been conducted at temperatures of 80°C, 100°C, and 120°C to determine the thermodynamic constant of the esterification reaction between levulinic acid and 1-octanol.
Pressure also plays a role, particularly in maintaining the liquid phase of the reactants at elevated temperatures, especially for more volatile lower-chain alcohols. For the synthesis of this compound from levulinic acid and 1-octanol, which has a relatively high boiling point, the reaction is often carried out at atmospheric or slightly elevated pressures to prevent the loss of any volatile components and to ensure the reaction mixture remains in the liquid phase. iscre28.org In one study, the synthesis was conducted at 30 bar to ensure the reaction mixture remained in a liquid state. iscre28.org
The interplay between temperature and pressure is crucial for optimizing the reaction efficiency. High temperatures can increase the vapor pressure of the reactants, and applying external pressure can counteract this, keeping the reactants in the liquid phase where the reaction is most efficient. The specific optimal conditions of temperature and pressure are highly dependent on the catalyst system being used and the specific reactor setup.
Role of Solvent Systems (Solvent-Free vs. Organic Solvents)
The choice of solvent system is a critical consideration in the synthesis of this compound, with both solvent-free and organic solvent-based approaches offering distinct advantages and disadvantages.
Solvent-Free Systems:
Solvent-free, or "neat," reaction conditions are often preferred from a green chemistry perspective as they eliminate the need for potentially hazardous and volatile organic solvents. This approach simplifies the reaction setup and product purification, reduces waste generation, and can lead to higher volumetric productivity. In the context of this compound synthesis, performing the esterification of levulinic acid with n-octanol without a solvent is a common practice. researchgate.net This is feasible due to the liquid nature of both reactants at the reaction temperatures. The absence of a solvent also means higher concentrations of the reactants, which can lead to increased reaction rates.
Organic Solvents:
While solvent-free synthesis is attractive, the use of organic solvents can sometimes be advantageous. Solvents can help to dissolve solid reactants or catalysts, improve heat and mass transfer, and in some cases, can help to remove byproducts, such as water, through azeotropic distillation, thereby shifting the reaction equilibrium towards the product.
For the synthesis of related alkyl levulinates, various organic solvents have been explored. However, for this compound specifically, the high boiling point of n-octanol often allows it to act as both a reactant and a solvent, making the addition of another organic solvent unnecessary. When catalysts are employed that may be sensitive to high concentrations of reactants, or when trying to control the reaction temperature more precisely, an inert, high-boiling point solvent could be considered.
Experimental Design Methodologies for Optimization (e.g., Response Surface Methodology, Box-Behnken Model)
To efficiently optimize the synthesis of this compound, researchers often employ statistical experimental design methodologies such as Response Surface Methodology (RSM) and the Box-Behnken model. researchgate.net These approaches allow for the systematic investigation of the effects of multiple process variables and their interactions on the product yield, leading to the identification of optimal reaction conditions with a reduced number of experiments compared to traditional one-factor-at-a-time methods. iicbe.orgikm.org.mythaiscience.info
In the synthesis of this compound via the esterification of levulinic acid with n-octanol, key variables that are typically optimized include catalyst loading, the molar ratio of n-octanol to levulinic acid, and reaction temperature. researchgate.net
A study utilizing a Box-Behnken design and RSM successfully optimized the synthesis of this compound using a modified H-ZSM-5 catalyst. researchgate.net The independent variables investigated were catalyst loading, n-octanol to levulinic acid molar ratio, and reaction temperature. The experimental design required 17 experimental runs to evaluate the interaction effects of these three variables. researchgate.net
The results were used to develop a quadratic model that accurately predicted the yield of this compound, with a high correlation coefficient (R²) of 0.9971. researchgate.net This statistical model demonstrated the significance of the chosen variables and their interactions. The optimization based on this model predicted a maximum this compound yield of 99% under the following optimal conditions: a specific catalyst loading, an optimized n-octanol to levulinic acid molar ratio, and a defined reaction temperature. researchgate.net These predicted optimal conditions were then experimentally validated, confirming the accuracy and effectiveness of the RSM approach. researchgate.net
The use of these experimental design methodologies provides a more comprehensive understanding of the reaction system and allows for the development of a robust and efficient process for the production of this compound.
Alternative Synthetic Routes to this compound
Direct Conversion from Biomass Precursors (e.g., Fructose, Furfural, Chloromethyl Furfural)
Alternative synthetic pathways to this compound are being explored, focusing on the direct conversion of renewable biomass-derived platform molecules. These routes bypass the isolation of levulinic acid, potentially leading to more streamlined and cost-effective processes.
From Fructose:
The conversion of fructose, a readily available C6 sugar from biomass, to alkyl levulinates is a promising one-pot approach. repec.orgacs.orgnih.gov The process typically involves the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (HMF), followed by the alcoholysis of HMF in the presence of an alcohol to form the corresponding levulinate ester. researchgate.netmdpi.com While much of the research has focused on lower alkyl levulinates like ethyl and methyl levulinate, the same principle can be applied to the synthesis of this compound using n-octanol. The challenge in this route lies in controlling the selectivity towards the desired levulinate ester and minimizing the formation of humins, which are undesirable polymeric byproducts. acs.org
From Furfural:
Furfural, a C5 platform molecule derived from the hemicellulose fraction of lignocellulosic biomass, can also be a starting material for the synthesis of alkyl levulinates. researchgate.netunipi.itmdpi.com This conversion is a multi-step cascade process that typically involves the hydrogenation of furfural to furfuryl alcohol, followed by the acid-catalyzed alcoholysis of furfuryl alcohol in the presence of an alcohol to yield the levulinate ester. nih.gov Bifunctional catalysts possessing both hydrogenation and acidic sites are often employed to facilitate this one-pot conversion. nih.gov By using n-octanol as the alcohol, this route can be adapted for the synthesis of this compound.
From Chloromethyl Furfural:
5-(Chloromethyl)furfural (CMF), which can be produced from the dehydration of carbohydrates in the presence of a chloride source, is another viable precursor for alkyl levulinates. mdpi.comspringerprofessional.decetjournal.it The conversion of CMF to alkyl levulinates proceeds via alcoholysis, where the chloromethyl group is substituted by an alkoxy group from the alcohol, followed by the opening of the furan ring and subsequent esterification. cetjournal.it Utilizing n-octanol in this reaction would lead to the formation of this compound. This route can be advantageous as CMF is often more stable and easier to handle than HMF.
These direct conversion routes from biomass precursors represent a significant step towards the sustainable production of this compound and other valuable bio-based chemicals.
Reductive Etherification Pathways
Reductive etherification presents an alternative and innovative pathway for the synthesis of molecules structurally related to this compound, starting from biomass-derived platform chemicals. This method involves the reaction of a carbonyl compound with an alcohol in the presence of a hydrogenation catalyst.
While the direct synthesis of this compound via this pathway from levulinic acid is not the primary focus, the reductive etherification of levulinate esters, such as methyl levulinate, with fatty alcohols has been demonstrated to produce methyl 4-alkoxypentanoates. nih.gov This reaction is typically carried out using bifunctional catalysts that possess both acidic and metallic sites, for example, palladium on an acidic carbon support. nih.gov The reaction proceeds through the formation of an enol ether intermediate, which is then hydrogenated to the final ether product. nih.gov
Extending this concept, one could envision a pathway where levulinic acid is first esterified to an alkyl levulinate, which then undergoes reductive etherification with a long-chain alcohol to produce a 4-alkoxypentanoate ester. These compounds, while not identical to this compound, are valuable bio-based molecules with potential applications as biosurfactants and biolubricants. nih.gov
Furthermore, the reductive etherification of levulinic acid itself with alcohols has been shown to produce alkyl 4-alkoxypentanoates in a one-pot process. researchgate.net This reaction involves both the esterification of the carboxylic acid group and the reductive etherification of the ketone group. This approach offers a route to a different class of levulinic acid derivatives with interesting properties.
While not a direct synthesis of this compound, reductive etherification pathways highlight the versatility of levulinic acid and its esters as platform molecules for the production of a range of valuable bio-based ethers.
Transesterification Reactions Involving Levulinate Esters
The synthesis of this compound can also be achieved through transesterification, an alternative route to the direct esterification of levulinic acid. This process involves the reaction of a levulinate ester, typically with a shorter alkyl chain such as methyl or ethyl levulinate, with a long-chain alcohol like n-octanol. The reaction is generally catalyzed by an acid or a base, leading to the exchange of the alkyl group of the ester. This method is advantageous as it can sometimes be performed under milder conditions and can utilize readily available short-chain levulinate esters as starting materials.
Synthetic Methodologies
The transesterification for producing this compound involves the exchange of an alkoxy group from a starting levulinate ester with an octoxy group from n-octanol. The general reaction is as follows:
CH₃C(O)CH₂CH₂COOR' + CH₃(CH₂)₇OH ⇌ CH₃C(O)CH₂CH₂COO(CH₂)₇CH₃ + R'OH (where R' is a short-chain alkyl group, e.g., methyl or ethyl)
Various catalysts, both homogeneous and heterogeneous, have been explored for this transformation. Heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture and potential for reusability, aligning with the principles of green chemistry.
A notable study by Yamanaka et al. in 2021 investigated the use of montmorillonite K10, a type of clay mineral, as an effective and reusable heterogeneous catalyst for the transesterification of methyl levulinate with a range of alcohols, including those with longer alkyl chains. The surface hydroxyl groups on montmorillonite K10 are believed to function as Brønsted acid sites, which catalyze the reaction. rsc.orgnih.gov While this particular study did not specifically report on the synthesis of this compound, it provided valuable data on the transesterification with other long-chain alcohols, demonstrating the catalyst's applicability for such conversions. The yields for the corresponding alkyl levulinates were reported to be very high. rsc.org
The reaction conditions for the transesterification of methyl levulinate with various alcohols using montmorillonite K10 are summarized in the table below, based on the findings from the aforementioned study.
| Alcohol | Product | Yield (%) |
|---|---|---|
| Ethanol | Ethyl levulinate | 94.6 |
| 1-Propanol | Propyl levulinate | 98.1 |
| 1-Butanol | Butyl levulinate | 99.0 |
| 1-Hexanol | Hexyl levulinate | 99.0 |
Reaction Conditions: Methyl levulinate (1.0 mmol), alcohol (1.5 mL), montmorillonite K10 (50 mg), N₂ pressure (0.6 MPa), temperature (443 K). Data sourced from Yamanaka et al. (2021). rsc.orgnih.gov
Solvent-free conditions are often employed in these reactions to enhance the process's environmental friendliness and economic viability. researchgate.net
Mechanistic Investigations
The transesterification of levulinate esters is typically acid-catalyzed, and the mechanism is analogous to that of Fischer-Speier esterification. The reaction proceeds through a series of protonation and nucleophilic acyl substitution steps.
The proposed mechanism for the acid-catalyzed transesterification of a levulinate ester (e.g., methyl levulinate) with n-octanol is as follows:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the levulinate ester by the acid catalyst (e.g., H⁺ from the Brønsted acid sites of montmorillonite K10). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by n-Octanol: The lone pair of electrons on the oxygen atom of n-octanol attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the incoming alcohol) to one of the oxygen atoms of the original alkoxy group (e.g., methoxy group). This is an intramolecular or solvent-mediated proton transfer.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the original alcohol (e.g., methanol) is eliminated as a leaving group. The carbonyl group is reformed.
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, this compound.
This mechanism highlights the reversible nature of the transesterification reaction. To drive the equilibrium towards the formation of the desired this compound, an excess of n-octanol is often used, or the lower-boiling alcohol (e.g., methanol) is removed from the reaction mixture as it is formed.
Process Intensification and Engineering for Octyl Levulinate Production
Reactive Separation Systems for Enhanced Yield and Purity
A primary challenge in the esterification of levulinic acid with n-octanol is the reversible nature of the reaction, where the production of water as a by-product limits the equilibrium conversion. Reactive separation systems address this by continuously removing water from the reaction medium, thereby shifting the equilibrium towards the formation of octyl levulinate and enabling higher yields.
Reactive distillation (RD) is a process intensification technique that combines chemical reaction and distillation in a single unit. This integration is advantageous for equilibrium-limited reactions like esterification. By conducting the reaction in the distillation column, the more volatile by-product, water, can be continuously removed from the top of the column, which drives the reaction towards completion.
Membrane technology offers another effective approach to in-situ water removal during esterification. Catalytic membrane reactors (CMRs) and pervaporation membrane reactors integrate a catalyst with a membrane that selectively removes water, thereby enhancing conversion rates significantly.
In a study on the synthesis of ethyl levulinate, a catalytic membrane reactor demonstrated a levulinic acid conversion of 89%, a substantial increase compared to the 36% conversion achieved in a conventional batch reactor under the same conditions. dergipark.org.tr The CMR combines the reaction and separation into a single unit, where the continuous removal of the water by-product through the membrane shifts the reaction equilibrium to favor product formation. dergipark.org.tr
Pervaporation is a particularly promising membrane separation process for this application. mdpi.com It involves the use of a non-porous membrane that preferentially permeates water. mdpi.com In a theoretical study on a multi-bed pervaporation membrane reactor for ethyl levulinate production, simulations showed a potential levulinic acid conversion of 95.3% with 91.1% water removal. mdpi.com Materials commonly used for these hydrophilic membranes include polyvinyl alcohol (PVA), which exhibits good dehydration and separation properties. mdpi.comgoogle.com The integration of pervaporation membranes with the reactor effectively overcomes equilibrium limitations, leading to higher product yields. mdpi.com
Biphasic reaction systems create two immiscible liquid phases (typically aqueous and organic) to facilitate the separation of products from reactants and by-products. This approach can be ingeniously applied to this compound synthesis through a process known as reactive extraction.
In the reactive extraction of levulinic acid, n-octanol serves as both a reactant and an organic extractant. mdpi.comsemanticscholar.org The levulinic acid, initially in an aqueous phase, reacts with the n-octanol at the phase interface or within the organic phase. The resulting this compound is highly soluble in the organic n-octanol phase, while the water by-product remains in the aqueous phase. This spontaneous separation drives the reaction forward, and studies have demonstrated that this method can achieve a levulinic acid conversion of 99.1%. semanticscholar.org
Another strategy involves using catalysts that induce phase separation. The use of aluminum chloride hexahydrate (AlCl3·6H2O) as a catalyst for ethyl levulinate synthesis creates a biphasic system where the ester product is concentrated in an upper organic layer, while the catalyst and most of the water reside in a lower aqueous phase. mdpi.com Similarly, certain Brønsted acidic ionic liquids (BAILs) can act as catalysts that also promote a self-induced phase separation with the final ester products. acs.org These systems simplify the process by combining reaction, water removal, and catalyst separation into a single step. mdpi.com
Advanced Reactor Configurations
The choice of reactor configuration profoundly impacts the efficiency, scalability, and safety of chemical production. For this compound, advancements beyond traditional batch reactors, such as continuous flow systems, offer significant process intensification benefits.
The batch reactor remains a common configuration for chemical synthesis, and its performance in producing this compound can be significantly enhanced through systematic optimization of reaction parameters. Studies have focused on identifying the optimal conditions for catalyst loading, reactant molar ratio, and temperature to maximize yield.
Using Response Surface Methodology (RSM), a statistical approach for process optimization, researchers have fine-tuned the esterification of levulinic acid with n-octanol over a modified H-ZSM-5 heterogeneous catalyst. researchgate.net The optimization revealed that specific combinations of these variables could lead to a near-quantitative yield. The study demonstrated that a 99% yield of this compound could be achieved under optimized conditions. researchgate.net Such studies are crucial for maximizing the efficiency of existing batch production systems. researchgate.netresearchgate.net
| Parameter | Range Studied | Optimal Value for 99% Yield |
|---|---|---|
| Catalyst Loading (wt% of LA) | 10–30 wt% | Specific value determined by RSM model |
| n-octanol to LA Molar Ratio | 4–10 | Specific value determined by RSM model |
| Reaction Temperature | 90–130°C | Specific value determined by RSM model |
Data derived from studies on the synthesis of this compound using H-ZSM-5 catalyst. researchgate.net
Continuous flow systems, particularly microreactors, represent a paradigm shift from traditional batch processing. These systems pump reactants through narrow tubes or channels, offering superior heat and mass transfer, precise temperature control, and enhanced safety due to the small reaction volumes. This leads to a dramatic intensification of the process, characterized by significantly shorter reaction times and higher productivity.
The synthesis of levulinate esters has been shown to benefit immensely from this technology. In a comparative study for butyl levulinate, a microreactor achieved 89.19% conversion of levulinic acid in just 2 minutes of residence time. In contrast, a conventional batch reactor required 50 minutes to achieve a conversion of only 40.54% under similar temperature and molar ratio conditions. This represents a more than 20-fold increase in the reaction rate, highlighting the profound efficiency gains possible with microreactor technology.
| Parameter | Microreactor (Continuous Flow) | Batch Reactor |
|---|---|---|
| Reactant Conversion | 89.19% | 40.54% |
| Reaction Time | 2 minutes | 50 minutes |
| Temperature | 60°C | |
| LA:Butanol Molar Ratio | 1:8 |
Comparative data for the synthesis of Butyl Levulinate, illustrating the intensification achieved with a microreactor.
Energy Efficiency and System Integration Studies
Heat Integration and Energy Consumption Analysis
The esterification of levulinic acid with n-octanol is an equilibrium-limited reaction, and conventional production schemes often involve a reactor followed by a series of separation units (like distillation columns) to remove the water byproduct and purify the final product. This sequence can be energy-intensive, primarily due to the high heat duties of reboilers and condensers in the distillation train. aidic.it
Process intensification strategies, such as reactive distillation (RD), offer significant potential for energy savings. mdpi.com Reactive distillation combines the chemical reaction and separation steps into a single unit, which can reduce capital costs, improve energy efficiency, and decrease environmental impact. mdpi.comaiche.org By continuously removing the water byproduct from the reaction zone, the equilibrium is shifted towards the product side, leading to higher conversion rates within a single piece of equipment. aiche.org
While specific energy consumption data for this compound production via reactive distillation is not extensively published, studies on similar levulinate esters provide valuable insights. For example, the production of ethyl levulinate using an optimized reactive distillation column was found to lower production costs by 29% compared to a conventional process involving a stirred tank reactor followed by distillation. researchgate.netpsecommunity.org This cost reduction is significantly influenced by lower operating expenses, which are closely tied to energy consumption. psecommunity.org In biodiesel production, another esterification process, heat-integrated reactive distillation processes have been shown to reduce total energy consumption by as much as 33% to 45%. mdpi.com
The primary energy savings in an RD process for this compound synthesis would stem from:
Reduced Reboiler Duty: Eliminating the need for separate, large distillation columns for product purification significantly cuts down on the heat required.
Process Stream Heat Exchange: Heat integration allows for the hot product stream leaving the column to be used to preheat the cold feed streams, further minimizing external utility requirements. mdpi.com
Improved Conversion: Higher conversion in a single unit reduces the need for extensive recycling of unreacted materials, which would otherwise consume additional pumping and heating energy. aiche.org
The following table presents a comparative analysis of energy consumption for the production of a levulinate ester using a conventional process versus a reactive distillation process, based on data from simulation studies of similar systems.
| Process Parameter | Conventional Process (Reactor + Distillation) | Reactive Distillation (RD) Process | Potential Energy Savings |
|---|---|---|---|
| Reboiler Heat Duty (kW) | ~2500 | ~1675 | ~33% |
| Condenser Heat Duty (kW) | ~2200 | ~1450 |
This data is representative and based on studies of similar esterification processes, such as biodiesel production, to illustrate the potential energy savings. mdpi.com
In Situ Product Separation and Catalyst Recovery Strategies
The efficiency of this compound production is also enhanced by strategies that allow for the simultaneous separation of the product (in situ separation) and the effective recovery and reuse of the catalyst.
In Situ Product Separation: Reactive distillation is a prime example of an integrated reaction and in situ product separation technique. mdpi.com In the synthesis of this compound, the continuous removal of water from the top of the RD column drives the reaction equilibrium forward, achieving high conversion of levulinic acid. aiche.org This prevents the accumulation of water which could otherwise lead to reverse reactions or catalyst deactivation. This method is particularly effective for esterification reactions where one of the products (water) is more volatile than the reactants and the main product. aiche.org
Catalyst Recovery and Reusability: The economic and environmental sustainability of this compound production is heavily dependent on the ability to recycle the catalyst. Homogeneous acid catalysts are effective but pose significant challenges in separation, recovery, and can cause equipment corrosion. researchgate.net Therefore, research has focused on solid, heterogeneous catalysts which can be easily separated from the reaction mixture and reused over multiple cycles. researchgate.net
Studies have demonstrated the successful application and recycling of heterogeneous catalysts for alkyl levulinate synthesis. For instance, a modified H-ZSM-5 zeolite catalyst (Meso-HZ-5) used in the synthesis of this compound showed consistent performance over several cycles. researchgate.net Similarly, in the production of other alkyl levulinates, the Amberlyst-15 catalyst was recovered and reused for five consecutive cycles with only a minor loss in activity. researchgate.net The ability to efficiently recover and reuse these catalysts is a critical step in process intensification, reducing waste and raw material costs. researchgate.net
The reusability of a modified H-ZSM-5 catalyst in the esterification of levulinic acid with n-octanol is detailed in the table below.
| Reaction Cycle | Levulinic Acid Conversion (%) | This compound Yield (%) |
|---|---|---|
| 1 | 99.5 | 99.0 |
| 2 | 98.9 | 98.2 |
| 3 | 98.2 | 97.6 |
| 4 | 97.5 | 96.8 |
Data adapted from studies on the reusability of Meso-HZ-5 catalyst for this compound production. researchgate.net
Academic Research into Applications of Octyl Levulinate
Biolubricant Formulation and Performance Research
Octyl levulinate, produced from the esterification of biomass-derived levulinic acid and 1-octanol (B28484), is a promising biolubricant. ub.edusciengine.com Its inherent properties, such as a high viscosity index, low freezing point, and low volatility, make it an attractive alternative to conventional petroleum-based lubricants. iscre28.orgrsc.org Research highlights that renewable bio-based lubricants like this compound are notable for their high flash points, excellent lubricity, and biodegradability. sciengine.com The synthesis process itself has been a subject of study, with researchers achieving yields as high as 99% using catalysts like modified H-ZSM-5. sciengine.comrsc.orgresearchgate.net
Comparative Studies with Petroleum-Based and Other Bio-Lubricants
Biolubricants, including esters like this compound, exhibit distinct physicochemical properties when compared to traditional petroleum oils. Generally, biolubricants have a higher density and a significantly higher viscosity index, which allows them to maintain their lubricating activity over a wide range of temperatures. rsc.orgrsc.org They also possess higher flash points, making them safer to use, and demonstrate superior biodegradability, an important environmental consideration. rsc.orgrsc.orgfrontiersin.org While petroleum oils are non-polar hydrocarbons with no natural affinity for metal surfaces, the polar nature of esters in biolubricants allows them to adhere strongly to metal, providing a durable lubricating film even under extreme conditions. rsc.orgresearchgate.net
Table 1: General Comparison of Biolubricant and Petroleum Oil Properties
| Property | Biolubricant | Petroleum Oil | Significance |
| Density at 20°C (kg m⁻³) | 930–950 | 880 | Higher density for biolubricants. rsc.org |
| Viscosity Index | High | Low | Biolubricants maintain viscosity across a wider temperature range. rsc.orgrsc.org |
| Flash Point | High | Low | Biolubricants are generally safer due to lower flammability. rsc.orgrsc.org |
| Pour Point | Low | High | Biolubricants provide better lubrication in cold conditions. rsc.org |
| Oxidation Stability | High | Low | Ester-based lubricants show greater resistance to oxidation. rsc.orgrsc.org |
| Biodegradability (%) | ~90–99% | ~20–40% | Biolubricants have a significantly lower environmental impact. rsc.org |
| Metal Adherence | High (Polar) | Low (Non-polar) | Stronger lubricating film under extreme conditions for biolubricants. rsc.org |
Note: This table presents generalized data for ester-based biolubricants in comparison to petroleum oils.
Investigation of Structure-Performance Relationships for Enhanced Lubricity
The molecular structure of an alkyl levulinate plays a critical role in its performance as a lubricant. Research into structure-performance relationships has shown that longer alkyl chains significantly enhance lubricity. The "octyl" group in this compound, being a long carbon chain, is key to its superior properties compared to shorter-chain esters like ethyl levulinate. This longer chain improves the viscosity index and thermal stability of the compound. Furthermore, the long carbon chain contributes to strong hydrophobicity, which is a desirable trait for lubricants. rsc.org In contrast, shorter-chain levulinates have increased polarity, which makes them better solvents but less effective as lubricants.
Table 2: Influence of Alkyl Chain Length on Levulinate Ester Properties
| Property | This compound (Long Chain) | Ethyl Levulinate (Short Chain) |
| Lubricity | Enhanced | Lower |
| Volatility | Reduced | Higher |
| Viscosity Index | Improved | Lower |
| Thermal Stability | Improved | Lower |
| Polarity | Lower | Higher |
Source: Data compiled from research findings comparing long- and short-chain levulinate esters.
Biofuel Component and Additive Research
This compound is recognized as a promising biofuel additive, largely due to its molecular structure. iscre28.orgresearchtrend.net Unlike short-chain levulinates such as methyl or ethyl levulinate, which face issues with high oxygen content and water solubility, long-chain levulinate esters like this compound have structures more akin to biodiesel. rsc.org The long carbon chain provides a higher carbon content and strong hydrophobicity, which can lead to improved energy density and water insolubility. rsc.org Studies have demonstrated that these long-chain esters can be synthesized efficiently, positioning them as a viable pathway for producing liquid fuels from biomass-derived levulinic acid. rsc.org
Enhancement of Fuel Characteristics through this compound Inclusion
The inclusion of this compound in fuel blends has been shown to improve several key characteristics. When evaluated in ternary fuel blends containing diesel and octanol, this compound helps to reduce harmful emissions, including nitrogen oxides (NOₓ) and particulate matter. It has also been found to improve the cetane number of such blends. Furthermore, research has reported that fuel blends containing this compound exhibit significantly lower cloud points compared to those with octyl acetate, indicating enhanced cold-flow properties. Broader studies on alkyl levulinates as additives for renewable diesel show they can favorably alter fuel properties. For instance, blending can increase the initial boiling point and flash point while decreasing viscosity, all of which are considered improvements. google.com
Table 3: Effects of Alkyl Levulinate Blending on Renewable Diesel Properties
| Fuel Property | Effect of Blending with Alkyl Levulinates |
| Initial Boiling Point (IBP) | Increased google.com |
| 90% Boiling Point | Decreased google.com |
| Flash Point | Increased google.com |
| Density | Increased google.com |
| Viscosity | Decreased google.com |
| Cloud Point | Decreased (compared to other additives) |
| Harmful Emissions (NOₓ, PM) | Reduced |
Note: This table summarizes findings from studies on blending alkyl levulinates, including this compound, with diesel and renewable diesel fuels.
Studies on Compatibility with Existing Fuel Blends (e.g., Biodiesel, Diesel)
Compatibility with existing fuel infrastructure is crucial for any new fuel additive. Research has confirmed the viability of using this compound in complex fuel mixtures. It has been successfully evaluated in ternary blends composed of diesel, octanol, and biodiesel, demonstrating its compatibility with both fossil fuels and biofuels. General studies on levulinate esters indicate they are miscible in neat diesel in concentrations of 5-7%. researchtrend.net Patent literature describes improving the properties of renewable diesel derived from tallow (B1178427) oil by blending it with a mixture of alkyl levulinates, including this compound, thereby demonstrating compatibility and performance enhancement. google.com The use of similar compounds, like butyl levulinate, as an additive in palm-oil biodiesel-diesel blends has also been studied, showing reduced viscosity and lower emissions of CO and NOₓ, further supporting the compatibility and benefits of this class of esters in diesel blends. cetjournal.it
Combustion Behavior and Emission Profile Research in Fuel Blends
This compound is investigated as a promising fuel additive, particularly in diesel blends, due to its potential to improve combustion and reduce harmful emissions. As a long-chain alkyl levulinate, it possesses properties that address some drawbacks of shorter-chain esters, such as high oxygen content and water solubility. rsc.org The long carbon chain enhances energy density and hydrophobicity, making its characteristics more aligned with traditional biodiesel. rsc.org
Research indicates that blending alkyl levulinates with diesel fuel can lead to cleaner combustion. ncsu.edu Specifically, for ternary fuel blends of diesel, octanol, and biodiesel, the addition of this compound has been shown to reduce emissions of nitrogen oxides (NOx) and particulate matter. It also contributes to an improved cetane number, a key indicator of diesel fuel combustion quality. Furthermore, this compound blends exhibit lower cloud points compared to those containing octyl acetate, enhancing the fuel's cold-flow properties. The oxygen content in levulinate esters is a critical factor, promoting more complete fuel oxidation, which can lead to a decrease in carbon monoxide (CO), hydrocarbon (HC), and smoke emissions. researchgate.netncsu.eduncsu.edu However, the lower heating value of levulinate esters compared to standard diesel can result in higher brake-specific fuel consumption (BSFC). ncsu.edu
| Emission Component | Effect of Levulinate Blending | Primary Influencing Factor | Source |
|---|---|---|---|
| Nitrogen Oxides (NOx) | Reduced | Oxygen Content | ncsu.eduncsu.edu |
| Particulate Matter (PM) | Reduced | Oxygen Content | ncsu.edu |
| Carbon Monoxide (CO) | Reduced | Oxygen Content / Improved Oxidation | researchgate.netncsu.edu |
| Hydrocarbons (HC) | Reduced | Oxygen Content / Improved Oxidation | ncsu.edu |
Role in Green Solvents and Chemical Industry Applications
This compound is part of the alkyl levulinate family, which is recognized for its potential as a green alternative to conventional petroleum-based products. iscre28.orgub.edu These bioderived materials have multiple applications in the chemical industry, including use as green solvents, additives for polymers, and components in various formulations. iscre28.org The properties of this compound, such as its low volatility and high viscosity index, make it particularly advantageous. iscre28.org As it can be synthesized from levulinic acid and 1-octanol, both derivable from biomass, this compound aligns with the principles of a sustainable biorefinery concept. iscre28.orgub.edu
This compound as a Reaction Medium or Extractant
The unique properties of alkyl levulinates allow them to function effectively as reaction media or extractants in chemical processes. biofueljournal.com Research has explored reactive extraction, a technique where a chemical reaction facilitates separation, to isolate levulinic acid and formic acid from hydrolyzates. mdpi.com In this context, n-octanol, the alcohol precursor to this compound, serves as the reaction extractant, converting the acids into their respective octyl esters (this compound and octyl formate) to enable separation. mdpi.com This process demonstrates the potential of using the esterification reaction itself as a method for extraction. mdpi.com
Furthermore, the broader class of alkyl levulinates is considered for roles as solvents in various manufacturing processes. biofueljournal.com Systems like deep eutectic solvents have been studied for the extraction and on-line removal of ethyl levulinate from reaction mixtures, highlighting the utility of phase-splitting to enhance process efficiency. mdpi.com
Precursor for Polymer Synthesis and Advanced Materials
Levulinic acid and its esters, including this compound, are valuable platform chemicals that can serve as precursors for the synthesis of polymers and advanced materials. biofueljournal.comatamanchemicals.com Levulinate esters of higher alcohols have been historically used as plasticizers, particularly for vinyl chloride polymers. osti.gov The versatility of the levulinate structure, with its keto and carboxylate functional groups, allows for extensive derivatization to create monomers for polymerization. osti.gov
The development of bio-based plastics is a significant area of research, with a focus on reducing dependence on fossil fuels. mdpi.com Levulinic acid is identified as a key building block for replacing petrochemicals in the production of plastics. atamanchemicals.com For instance, levulinate esters can be converted into glassy polymers through reactions with primary alkyl amines, which may find applications in coatings and films. osti.gov The broader family of biomass-derived platform molecules, including levulinic acid, provides pathways to monomers for a diverse array of value-added polymer products. biofueljournal.com
Derivatization for Value-Added Chemicals (e.g., Condensation Products, Amino-Esters)
The functional groups in this compound allow for its conversion into a variety of value-added chemicals through derivatization. atamanchemicals.comosti.gov Condensation reactions, for example, can convert levulinic acid esters into higher molecular weight species. google.com The condensation of ethyl levulinate with phenol (B47542) has been studied to produce bisphenols, demonstrating a pathway to complex molecules. researchgate.net
Another important derivatization route is the synthesis of nitrogen-containing compounds. Reductive amination of levulinic acid can yield pyrrolidone derivatives. atamanchemicals.com More advanced research focuses on creating biobased poly(amine-co-ester)s from methyl levulinate and amino-alcohols or amino-esters derived from natural amino acids. rsc.org These polymers show promise for biomedical applications due to their solubility in acidic aqueous media. rsc.org The direct amination of carboxylic acid esters at the α-C-H position via nitrene transfer represents a cutting-edge method to produce α-amino esters, which are valuable precursors for noncanonical amino acids used in therapeutics. nih.gov
Comparative Analysis with Related Alkyl Levulinates
The properties and synthesis of this compound are often best understood in comparison to other alkyl levulinates, particularly the shorter-chain ethyl levulinate. The length of the alkyl chain is a determining factor in the physicochemical properties and applications of these esters. Longer alkyl chains, as in this compound, generally enhance lubricity and reduce volatility, making them suitable for applications like biolubricants. In contrast, the shorter chain of ethyl levulinate increases its polarity, rendering it a more effective solvent in some contexts.
Synthesis Efficiency Comparisons (e.g., Octyl vs. Ethyl Levulinate)
The efficiency of synthesizing alkyl levulinates via the esterification of levulinic acid is influenced by the alcohol used. Studies directly comparing the synthesis of this compound and ethyl levulinate have found that under similar conditions, the synthesis of this compound often achieves lower conversion rates. This difference is primarily attributed to the steric hindrance posed by the longer, bulkier octyl chain, which can impede the catalytic reaction.
For example, using acidic ion-exchange resins at 100°C, the conversion of levulinic acid to this compound reached moderate values of 54–67% after several hours. iscre28.org In contrast, the synthesis of ethyl levulinate under optimized conditions can exceed 80% conversion. Microwave-assisted synthesis of ethyl levulinate has reported conversions of up to 76% in just 10 minutes. mdpi.com However, optimization of reaction parameters for this compound, such as using modified H-ZSM-5 catalysts, has demonstrated the potential for much higher yields, reaching up to 99%. researchgate.netsciengine.com This indicates that while steric hindrance is a factor, it can be overcome with appropriate catalyst selection and process conditions.
| Alkyl Levulinate | Catalyst/Method | Reported Conversion/Yield | Key Influencing Factor | Source |
|---|---|---|---|---|
| This compound | Acidic Ion-Exchange Resins | 54-67% Conversion | Steric Hindrance | iscre28.org |
| This compound | Modified H-ZSM-5 (Optimized) | 99% Yield | Optimized Catalyst & Conditions | researchgate.netsciengine.com |
| Ethyl Levulinate | Optimized Conditions | >80% Conversion | Lower Steric Hindrance | |
| Ethyl Levulinate | Microwave-Assisted (pTSA-based DES) | 76% Conversion (in 10 min) | Alternative Energy Input | mdpi.com |
Table of Chemical Compounds Mentioned
| Chemical Name |
| This compound |
| Ethyl levulinate |
| Levulinic acid |
| 1-Octanol |
| Octyl acetate |
| Nitrogen oxides (NOx) |
| Carbon monoxide (CO) |
| Hydrocarbons (HC) |
| Octyl formate |
| Formic acid |
| Vinyl chloride |
| Bisphenol |
| Phenol |
| Methyl levulinate |
| α-amino esters |
| Pyrrolidone |
| 2,5-furandicarboxylic acid |
Application Performance Comparisons (e.g., Lubricity, Fuel Properties)
Academic research has focused on quantifying the performance of this compound as both a lubricant and a fuel additive, often comparing it to other esters and conventional products. These studies highlight its potential in various applications based on key performance metrics.
Lubricity Performance
The effectiveness of a lubricant is often determined by its viscosity index (VI), which measures the change in viscosity with temperature. A higher VI indicates a more stable fluid that can perform across a wider temperature range. This compound exhibits a high viscosity index, a critical property for efficient lubricants. iscre28.org The length of the alkyl chain in levulinate esters plays a significant role in their lubricating properties. The longer octyl chain in this compound enhances its lubricity and thermal stability when compared to shorter-chain esters like ethyl levulinate. While direct wear scar diameter data from comparative studies on this compound is not extensively published, its superior viscosity index suggests strong performance as a biolubricant. iscre28.org Renewable bio-based lubricants, such as this compound, are considered promising substitutes for mineral oil-based and synthetic lubricants due to characteristics like high lubricity, high viscosity index, and high flash point.
Table 1: Comparative Lubricity Properties of Levulinate Esters
| Compound | Alkyl Chain Length | Viscosity Index (VI) | Key Lubricity Findings |
|---|---|---|---|
| This compound | Long (C8) | High (>150) | Longer chain enhances lubricity and thermal stability. |
| Ethyl Levulinate | Short (C2) | Moderate (~80) | Shorter chain makes it less effective as a lubricant compared to this compound. |
| Methyl Levulinate | Short (C1) | Moderate (~70) | Serves as a biofuel and plasticizer. |
| Octyl Acetate | Long (C8) | Low (~30) | Primarily used as a flavoring and fragrance agent. |
Data sourced from comparative chemical property analyses.
Fuel Properties Performance
When evaluated as a fuel additive, this compound demonstrates notable improvements in key fuel properties, particularly when compared to other esters like octyl acetate. In studies involving ternary fuel blends of diesel, octanol, and an ester, the inclusion of this compound leads to enhanced cetane numbers and better cold-flow properties. A higher cetane number signifies a shorter ignition delay, leading to better quality ignition in diesel engines. mdpi.com
Research has shown that fuel blends containing this compound exhibit cloud points that are 20% lower than corresponding blends made with octyl acetate. The cloud point is the temperature at which wax crystals begin to form in the fuel, which can lead to filter plugging in cold conditions. A lower cloud point is therefore highly desirable for improved performance in colder climates. Furthermore, the use of this compound in these blends contributes to a reduction in harmful emissions such as nitrogen oxides (NOₓ) and particulate matter. The long carbon chain structure of this compound also enhances the energy density and hydrophobicity of fuel blends.
Table 2: Comparative Fuel Properties in a Diesel-Octanol Blend
| Property | Blend with this compound | Blend with Octyl Acetate |
|---|---|---|
| Cetane Number | Improved | Baseline |
| Cloud Point | 20% Lower | Baseline |
| Emissions (NOₓ, Particulate Matter) | Reduced | Baseline |
Findings are based on performance in a ternary diesel-octanol-ester fuel blend.
Analytical Methodologies for Octyl Levulinate Research
Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment
Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable for tracking the conversion of reactants to products and quantifying the purity of the isolated octyl levulinate.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a widely employed technique for analyzing the liquid samples from the synthesis of this compound. sciengine.com It is used to monitor the reaction progress and to determine the product distribution. iscre28.orgcsic.es In a typical setup, a capillary column, such as a BP-5 (50m length and 0.3mm width), is used with nitrogen as the carrier gas and a Flame Ionization Detector (FID). The temperature is programmed to ramp from 313 K to 473 K to effectively separate the reactants (levulinic acid, 1-octanol) from the product (this compound) and any potential byproducts. sciengine.com The selectivity of the reaction towards this compound is often confirmed to be very high, with some studies reporting it as the only product detected besides water. ub.edu
For unambiguous identification of the reaction products, GC is often coupled with Mass Spectrometry (GC-MS). researchtrend.net This powerful combination not only separates the components but also provides mass-to-charge ratio information, which helps in confirming the molecular weight and structure of the synthesized this compound. researchtrend.net For instance, in the synthesis of various alkyl levulinates, GC-MS has been used to confirm the molecular weight of the final products, including this compound which has a calculated m/z of 228.17 and a found m/z of 227.21. researchtrend.net
Table 1: Exemplary GC Conditions for this compound Analysis
| Parameter | Value |
| Instrument | Chemito GC-1000 sciengine.com |
| Column | Capillary column, BP-5 (50m length, 0.3mm width) sciengine.com |
| Carrier Gas | Nitrogen sciengine.com |
| Detector | Flame Ionization Detector (FID) sciengine.com |
| Temperature Program | 313 K to 473 K sciengine.com |
| Confirmation | GC-MS (Shimadzu-QP 5000) sciengine.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of levulinic acid and its derivatives. nih.gov While less commonly cited specifically for this compound in the initial search, its application is well-established for related compounds like butyl levulinate and for the analysis of the starting material, levulinic acid. acs.orgresearchgate.net HPLC can be particularly useful for analyzing non-volatile or thermally sensitive compounds. In the context of levulinic acid production from biomass, HPLC with a diode-array detector (HPLC-DAD) and an H+ ion exchange column has been used to detect chromophoric compounds like levulinic acid itself. nih.gov For more sensitive and specific detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior capabilities. nih.gov Given that this compound is a derivative of levulinic acid, HPLC methods could be readily adapted for its analysis, especially for monitoring the depletion of the levulinic acid reactant. ub.edu
Spectroscopic Characterization of Reaction Products and Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. For this compound, ¹H NMR (proton NMR) is used to confirm the formation of the ester. researchtrend.net The spectra would show characteristic signals for the protons in the octyl chain and the levulinate moiety. The successful synthesis of various alkyl levulinates, including this compound, has been confirmed by ¹H NMR analysis. researchtrend.net For this compound, the ¹H NMR spectrum shows distinct peaks: a triplet at approximately 0.88 ppm corresponding to the terminal methyl group of the octyl chain, a multiplet around 1.26-1.30 ppm for the methylene (B1212753) groups of the octyl chain, a multiplet at 1.60 ppm, a singlet at 2.10 ppm for the methyl ketone group, a triplet at 2.50 ppm, a triplet at 2.72 ppm, and a triplet at 4.05 ppm corresponding to the methylene group attached to the ester oxygen. researchtrend.net
Table 2: Characteristic ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 4.05 | t | -OCH₂- |
| 2.72 | t | -C(O)CH₂- |
| 2.50 | t | -CH₂C(O)O- |
| 2.10 | s | -C(O)CH₃ |
| 1.60 | m | -OCH₂CH ₂- |
| 1.26-1.30 | m | -(CH₂)₅- |
| 0.88 | t | -CH₃ |
| Data derived from a study on various alkyl levulinates. researchtrend.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound synthesis, Fourier-Transform Infrared Spectroscopy (FTIR) is used to validate the formation of the ester functional group. researchgate.net The disappearance of the broad O-H stretch from the carboxylic acid of levulinic acid and the appearance of a strong C=O stretching band for the ester at a characteristic wavenumber are key indicators of a successful reaction. The FTIR spectra of related phosphotungstate catalysts used in levulinate synthesis show characteristic peaks for the Keggin structure in the range of 700 to 1200 cm⁻¹, including the P-Oa asymmetry vibrations at 1080 cm⁻¹ and W-Od vibrations at 983 cm⁻¹. mdpi.com The presence of the ester is confirmed by a characteristic band around 1735-1750 cm⁻¹.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. sigmaaldrich.com While it is a fundamental analytical technique, its application in the direct characterization of this compound is less specific than NMR or IR. However, it can be used to monitor the progress of certain reactions, particularly in photochemical synthesis methods. It has also been employed to determine the acidic strengths of catalysts used in the synthesis of levulinate esters by observing the UV absorption of probe molecules like p-nitroaniline. ncsu.edu In such cases, a weaker UV absorption of the probe molecule indicates a stronger acidity of the catalyst. ncsu.edu
Thermal Analysis Techniques in Reaction Study
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. scielo.org.comatestlabs.com In the context of this compound research, these methods are crucial for characterizing the thermodynamic properties of the synthesis reaction, evaluating the thermal stability of the final product, and optimizing reaction conditions. scielo.org.co Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative and qualitative data on thermal events like melting, crystallization, decomposition, and heat capacity, which are vital for process design and product performance evaluation. numberanalytics.comtainstruments.com
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. matestlabs.comtorontech.com The sample and reference are maintained at nearly the same temperature throughout the experiment. matestlabs.com DSC is used to study thermal transitions such as melting, glass transitions, and crystallization, allowing for the determination of thermodynamic properties like enthalpy changes and specific heat capacity. tainstruments.comuwo.ca
In the study of this compound, DSC has been employed to determine its isobaric heat capacity (Cp) at various temperatures, a critical parameter for the design of synthesis processes. ub.edu Research has focused on experimentally determining these values and comparing them with theoretical estimates. ub.edu One study experimentally determined the heat capacity of this compound to be approximately 400 J/(mol·K) at 300 K. The technique allows for a detailed thermodynamic characterization, which is essential for understanding the energy requirements and heat transfer during the esterification of levulinic acid with 1-octanol (B28484). ub.edunih.gov DSC analysis can also be used to investigate the purity of the synthesized this compound and to study phase transitions. nih.gov
Table 1: Experimental vs. Theoretical Heat Capacity of this compound
| Property | Experimental Value | Theoretical Estimate |
| Isobaric Heat Capacity (Cp) at 300 K | ~ 400 J/(mol·K) | Value not specified in sources |
| Enthalpy Change (ΔH°) | –7.4 kJ/mol | –5.0 kJ/mol |
| Entropy Change (ΔS°) | –0.008 kJ/(mol·K) | –0.070 kJ/(mol·K) |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ijcce.ac.irtorontech.com The technique is primarily used to determine the thermal stability and composition of materials by observing the mass loss associated with processes like decomposition, oxidation, or dehydration. numberanalytics.comijcce.ac.ir A TGA experiment provides a thermogram, which plots mass change against temperature, from which key parameters such as the onset temperature of degradation and peak degradation temperature can be determined. mdpi.commdpi.com
For this compound, TGA is a key methodology for evaluating its thermal stability, which is a critical property for its application as a biolubricant. researchgate.net Research has utilized TGA to assess the resistance of this compound toward thermal degradation. researchgate.net The analysis is typically conducted by heating a small sample at a constant rate under an inert atmosphere (e.g., nitrogen) to prevent oxidation. mdpi.commdpi.com The resulting data helps in establishing the operational temperature limits for this compound in applications such as lubricants and fuel additives. mdpi.com Studies on related levulinate-based ionic liquids show that TGA is used to determine the start temperature of degradation (Tstart 5%), the onset temperature (Tonset), and the peak degradation temperature (Tpeak), providing a comprehensive profile of thermal stability. mdpi.comresearchgate.net
Table 2: Typical Parameters from TGA Analysis of Levulinate Compounds
| Parameter | Description | Typical Application in this compound Research |
| Tstart 5% | Temperature at which 5% mass loss occurs. mdpi.com | Indicates the initial point of thermal decomposition. |
| Tonset | The onset temperature of the major degradation step, often determined by the intersection of the baseline and the tangent of the mass loss curve. mdpi.commdpi.com | Defines the upper limit of thermal stability for the compound. |
| Tpeak | The temperature at which the maximum rate of mass loss occurs, corresponding to the peak in the derivative thermogravimetric (DTG) curve. mdpi.commdpi.com | Characterizes the point of most rapid degradation. |
Environmental and Economic Sustainability Research of Octyl Levulinate Processes
Life Cycle Assessment (LCA) of Octyl Levulinate Production
Life Cycle Assessment is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. greenchemistry-toolkit.orgresearchgate.net For this compound, a cradle-to-gate approach is often considered, encompassing the agricultural phase of biomass feedstock and the chemical conversion processes. unisabana.edu.conih.gov
Green chemistry metrics are essential for quantifying the resource efficiency and waste generation of a chemical process. Atom Economy and the Environmental Factor (E-factor) are two such prominent metrics. greenchemistry-toolkit.orgslideshare.net
Atom Economy calculates the efficiency of a reaction in converting reactant atoms to the desired product. The synthesis of this compound via the esterification of levulinic acid with 1-octanol (B28484) produces water as the sole theoretical byproduct, leading to a high atom economy. iscre28.orgsci-hub.se
Reaction: C₅H₈O₃ (Levulinic Acid) + C₈H₁₈O (1-Octanol) → C₁₃H₂₄O₃ (this compound) + H₂O (Water)
Molar Masses: 116.12 g/mol + 130.23 g/mol → 228.33 g/mol + 18.02 g/mol
Calculation: Atom Economy = (Mass of desired product) / (Total mass of reactants) = 228.33 / (116.12 + 130.23) = 92.6%
The Environmental Factor (E-factor) provides a broader measure of waste by quantifying the total mass of waste generated per unit of product. greenchemistry-toolkit.org Unlike atom economy, the E-factor accounts for reaction yield, solvent losses, and waste from purification processes. An ideal E-factor is zero. sci-hub.se For levulinate esters, the E-factor can vary significantly depending on the production pathway. Studies on similar compounds have shown E-factors ranging from 1.2 to 8.9 under optimized conditions that focus on recovering the reaction medium and using heterogeneous catalysts. researchgate.net The choice of catalyst is critical; recyclable heterogeneous catalysts like acidic ion-exchange resins or zeolites are preferred over homogeneous catalysts (e.g., H₂SO₄) which are difficult to recycle and require neutralization, thus generating more waste and increasing the E-factor. scielo.org.co
| Metric | Definition | Value/Range for Levulinates | Key Influencing Factors |
|---|---|---|---|
| Atom Economy | (MW of desired product / MW of all reactants) x 100 | ~92.6% (Theoretical) | Stoichiometry of the reaction. greenchemistry-toolkit.org |
| E-factor | Total waste (kg) / Product (kg) | 1.2 - 8.9 (for related levulinates) researchgate.net | Reaction yield, catalyst type (homogeneous vs. heterogeneous), solvent use and recyclability, purification methods. slideshare.netresearchgate.net |
The carbon footprint, measured in kilograms of CO₂ equivalent per kilogram of product (kg CO₂-eq/kg), is a critical component of LCA. While specific, comprehensive LCA data for this compound is limited, studies on its precursor, levulinic acid, and a similar ester, ethyl levulinate, provide valuable insights. Levulinic acid is recognized for its potential to reduce carbon footprints compared to petrochemicals. scconline.org
An LCA for ethyl levulinate production from Colombian rice straw reported a carbon footprint of 5.3 kg CO₂-eq/kg EL. unisabana.edu.co This value was largely attributed to the use of steam derived from fossil fuels during the process. unisabana.edu.co A key finding was that generating steam from solid process residues could reduce the carbon footprint by 11%. unisabana.edu.co Another analysis highlighted that levulinate derivatives from second-generation biomass can have significantly lower carbon footprints than fossil-based ingredients. For instance, a levulinate propanediol (B1597323) ketal was reported to have a carbon footprint of 1.7 kg CO₂ eq/kg, substantially lower than a comparable petroleum-derived product. scconline.org
The carbon footprint of this compound is highly dependent on:
Feedstock Origin: Utilizing agricultural waste like corn stover or rice straw can offer a lower footprint compared to dedicated energy crops. unisabana.edu.corepec.org
Energy Sources: The use of renewable energy for process heat and electricity is crucial for minimizing GHG emissions. unisabana.edu.corepec.org
| Compound | Feedstock | Carbon Footprint (kg CO₂-eq/kg) | Source |
|---|---|---|---|
| Ethyl Levulinate | Colombian Rice Straw | 5.3 | unisabana.edu.co |
| Levulinate Propanediol Ketal | Second-generation biomass (e.g., bagasse) | 1.7 | scconline.org |
| Levulinate Glycerol Ketal | Second-generation biomass (e.g., bagasse) | 0.295 | scconline.org |
Techno-Economic Analysis (TEA) of Production Processes
Capital Costs (CAPEX): These are associated with the physical equipment required for the process, including reactors, separation and purification columns, and storage tanks. The choice of catalyst can impact CAPEX; for instance, a process using a solid catalyst in a packed bed reactor will have a different equipment configuration than one using a homogeneous catalyst.
Operating Costs (OPEX):
Raw Materials: The cost of levulinic acid and 1-octanol are major contributors to the operating cost. As both can be derived from biomass, their price is linked to the biorefinery's efficiency and feedstock cost. iscre28.org
Catalyst: Catalyst cost, lifespan, and reusability are significant. While heterogeneous catalysts like H-ZSM-5 can achieve high yields (up to 99%) and are reusable, their initial cost and potential deactivation over time must be considered. researchgate.net
Utilities: Energy consumption for heating the reactor to optimal temperatures (e.g., 100-120 °C) and for separation processes like distillation is a major utility cost. ub.edu
Synthesis Time: Longer reaction times increase operating costs. Compared to ethyl levulinate, this compound synthesis can be slower due to steric hindrance from the longer octyl chain, potentially leading to higher production costs.
| Cost Category | Component | Significance and Influencing Factors |
|---|---|---|
| Capital Costs (CAPEX) | Reactors | Size and type depend on reaction kinetics, catalyst type, and production scale. |
| Separation Units | Costs for distillation or extraction equipment needed to achieve high product purity. | |
| Operating Costs (OPEX) | Raw Materials | Price of biomass-derived levulinic acid and 1-octanol. |
| Catalyst | Cost, reusability, and lifespan of the catalyst (e.g., zeolites, ion-exchange resins). researchgate.netrsc.org | |
| Utilities | Energy required for heating, mixing, and purification. Process intensification, such as combining reaction and separation, can reduce energy consumption. mdpi.com |
The economic viability of producing this compound is determined by metrics such as Net Present Value (NPV), Internal Rate of Return (IRR), and Payback Period (PBP). A TEA for an integrated plant producing levulinic acid from oil palm empty fruit bunches showed an IRR of 24.75% and a PBP of six years, indicating potential profitability for the precursor chemical. iribb.org
For this compound, profitability is strongly linked to its market application. Its superior properties as a biolubricant, such as a high viscosity index and low freezing point, allow it to be sold in premium markets, potentially justifying its higher production cost compared to shorter-chain levulinates. iscre28.org A major challenge identified in TEAs of levulinic acid production is that the market demand must be sufficient to absorb the output of a commercial-scale plant. mdpi.com The development of high-value applications like this compound is therefore crucial for the economic success of the entire biomass-to-levulinic-acid value chain.
Sensitivity analysis is performed within a TEA to identify which parameters have the most significant impact on profitability. For a levulinic acid plant, the IRR was found to be most sensitive to the selling price of the products and the cost of the raw material (biomass). iribb.org
For this compound production, a sensitivity analysis would likely reveal that the process economics are most sensitive to:
This compound Selling Price: As a high-value product, its market price is a primary determinant of profitability.
Levulinic Acid Cost: The cost of the main feedstock is a major component of the operating expenses.
Reaction Yield: The efficiency of converting levulinic acid into this compound directly impacts the amount of product generated from a given amount of raw material. researchgate.net
This analysis helps in focusing research and development efforts on the most critical areas, such as improving catalyst performance to maximize yield or finding more cost-effective sourcing for raw materials.
Biodegradation Studies: Mechanisms and Environmental Fate
The environmental fate and sustainability of this compound are significantly determined by its biodegradability. Research into its biodegradation provides critical insights into the mechanisms of breakdown, the pathways involved, and its behavior in different environmental settings. These studies are fundamental to assessing the potential for persistence and environmental impact of this bio-based compound. concawe.eunumberanalytics.com The primary mechanism for the biodegradation of this compound, like other ester compounds, is the enzymatic cleavage of the ester bond. This initial hydrolysis releases its constituent molecules, 1-octanol and levulinic acid, which are then further metabolized by microorganisms. taylorandfrancis.comnih.gov
Aerobic and Anaerobic Biodegradation Pathways
This compound can be broken down by microorganisms under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. niscpr.res.inresearchgate.net
Under aerobic conditions , the degradation begins with the hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes found in many microbes. This step yields 1-octanol and levulinic acid. The 1-octanol is subsequently oxidized to octanal, then to octanoic acid. taylorandfrancis.com This fatty acid then enters the β-oxidation pathway, where it is completely broken down into carbon dioxide and water. taylorandfrancis.comnumberanalytics.com Levulinic acid is also readily biodegraded. Bacteria such as Pseudomonas putida can metabolize levulinic acid by converting it into intermediates like 3-hydroxyvaleryl-CoA, which can then be funneled into the β-oxidation pathway for energy generation. nih.govengconfintl.org
Under anaerobic conditions , the biodegradation process also starts with the hydrolytic cleavage of the ester bond. However, the subsequent degradation pathways for 1-octanol and levulinic acid differ due to the absence of oxygen. niscpr.res.innih.gov Microorganisms utilize other electron acceptors like nitrate (B79036) or sulfate. niscpr.res.in The degradation of the resulting fatty acids and other intermediates under these conditions can ultimately lead to the production of methane (B114726) and carbon dioxide. numberanalytics.com While many common surfactants are readily biodegradable aerobically, their degradation can be more limited under anaerobic conditions. nm.gov
Assessment of Biodegradation in Various Environmental Compartments (e.g., Water, Soil, Activated Sludge)
The biodegradability of this compound is evaluated across various environmental matrices to understand its persistence. As a readily biodegradable substance, it is not expected to accumulate significantly in the environment. carlroth.combiofueljournal.com
Water and Activated Sludge: In aquatic environments, this compound shows high potential for biodegradation. Studies on similar long-chain esters and alcohols confirm that microbial communities in activated sludge are effective at breaking down these types of molecules. europa.eunih.govmdpi.com For instance, related long-chain alcohols (C8-C18) are known to be readily biodegradable, although the rate can be influenced by factors like chain length and solubility. europa.eu The process in activated sludge is crucial for wastewater treatment, where microbial communities are adapted to degrade a wide range of organic compounds. researchgate.neteuropa.eu
Soil: In soil environments, the biodegradation of this compound is also expected to be efficient. The diverse microbial populations in soil, including bacteria and fungi, produce the necessary enzymes to break down the compound. The rate of degradation is influenced by soil type, moisture, temperature, and the specific microbial communities present. concawe.eu
Table 1: Biodegradation of this compound in Various Environmental Compartments
| Environmental Compartment | Biodegradation Potential | Key Influencing Factors |
|---|---|---|
| Water | High | Microbial population, Temperature, Oxygen availability |
| Soil | High | Soil type, Moisture, Temperature, Microbial diversity |
| Activated Sludge | High | Microbial activity, Presence of esterases, Adaptation of microbial community researchgate.net |
Metabolite Identification in Biodegradation Processes
Identifying the intermediate compounds, or metabolites, formed during the breakdown of this compound is essential for a comprehensive environmental assessment. This ensures that no persistent or toxic byproducts are generated.
The primary metabolites from the initial hydrolysis of this compound are 1-octanol and levulinic acid . taylorandfrancis.comnih.gov
The further aerobic degradation of 1-octanol proceeds through oxidation to form octanal and then octanoic acid . taylorandfrancis.com The octanoic acid is then catabolized via the β-oxidation pathway, which systematically shortens the carbon chain, producing acetyl-CoA, which enters the citric acid cycle. taylorandfrancis.comethz.ch
The metabolism of levulinic acid by certain bacteria involves its conversion to levulinyl-CoA , followed by a series of enzymatic reactions to produce intermediates such as 3-hydroxyvaleryl-CoA . nih.govengconfintl.org This intermediate is then cleaved into acetyl-CoA and propionyl-CoA , which are central metabolites in microbial metabolism. nih.gov
Table 2: Metabolites in the Biodegradation of this compound
| Parent Compound | Primary Metabolites | Key Secondary Metabolites | Final Mineralization Products |
|---|---|---|---|
| This compound | 1-Octanol, Levulinic Acid | Octanoic Acid, Levulinyl-CoA, 3-Hydroxyvaleryl-CoA | Carbon Dioxide, Water, Biomass |
Advanced Computational and Theoretical Research on Octyl Levulinate
Molecular Modeling and Simulation for Reaction Mechanism Elucidation
Molecular modeling and simulation serve as powerful tools to investigate the intricate mechanisms of chemical reactions at an atomic level. For octyl levulinate synthesis, these techniques are crucial for understanding catalyst behavior and solvent interactions, which are key to improving reaction efficiency.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound synthesis, DFT calculations are instrumental in elucidating the nature of catalytic active sites and the mechanism of the esterification reaction.
Researchers use DFT to model the interaction between reactants (levulinic acid and 1-octanol) and the catalyst surface. For instance, in the synthesis of levulinate esters using zeolite catalysts like H-ZSM-5, DFT calculations help to understand the mobility of protons within the zeolite framework and their role in catalysis. nih.gov Studies on similar esterifications, such as the conversion of methyl levulinate, have used DFT to probe reaction pathways, including transesterification and ring-closure steps, identifying rate-determining steps and the catalytic effect of metal centers like Al³⁺. rsc.org These calculations can determine the adsorption energies of reactants, the energy barriers for transition states, and the stability of reaction intermediates. This information is vital for designing catalysts with enhanced activity and selectivity. For example, DFT can predict how modifying a catalyst, such as by desilication of H-ZSM-5 or using different metal-organic frameworks, will affect its electronic properties and, consequently, its catalytic performance. nih.gov
Table 1: Application of DFT in Analyzing Catalysts for Levulinate Ester Synthesis
| Catalyst Type | System Studied | Key DFT Findings |
|---|---|---|
| Zeolite (H-ZSM-5) | Ethyl levulinate synthesis | Elucidated the mobility of isolated protons, linking catalyst mesoporosity and acidity to reaction yield. nih.gov |
| Metal Alkoxide (Al(OiPr)₃) | Methyl levulinate to γ-valerolactone conversion | Identified the ring-closure as the rate-determining step and confirmed the strong catalytic effect of the Al³⁺ center in the ester exchange. rsc.org |
| Binary Oxides | General catalyst material properties | Compared various DFT approximations (e.g., PBE, SCAN) for accurately predicting formation enthalpies and crystal structures, guiding the selection of robust computational methods. aps.org |
This table is interactive. Click on the headers to sort the data.
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This approach is particularly useful for understanding dynamic processes, such as solvent effects and intermolecular interactions, over time.
In the production of this compound, the choice of solvent can significantly impact reaction rates and equilibrium. MD simulations can model the local solvent environment around reactant molecules, revealing how solvent molecules arrange themselves and interact with the reactants and the catalyst. osti.gov This provides insights into phenomena like the formation of water-rich or -deficient domains near the reactant, which can influence acid-catalyzed reaction kinetics. osti.gov Furthermore, MD simulations are used to predict the compatibility of this compound as a biofuel additive by modeling its interactions with hydrocarbon chains in fuels. These simulations can calculate properties like Hansen solubility parameters and miscibility thresholds, which are crucial for assessing performance. By simulating the behavior of this compound in different environments, MD helps predict its physical properties and performance characteristics before undertaking extensive experimental testing.
Table 2: Objectives of MD Simulations in Levulinate Research
| Simulation Focus | System | Objective and Insights |
|---|---|---|
| Interaction Prediction | This compound in biofuel blends | Model interactions with hydrocarbon chains to predict miscibility and compatibility. |
| Solvent Effects | Acid-catalyzed reactions of biomass-derived oxygenates | Quantify the properties of the local solvent domain near the reactant to predict trends in reaction rates in mixed-solvent systems. osti.gov |
| Phase Separation | Globular protein condensates | Determine the solvent entropy contribution to phase separation, revealing an "entropic tug-of-war" between released and retained water molecules—a methodology applicable to understanding product separation. chemrxiv.org |
This table is interactive. Click on the headers to sort the data.
Thermodynamic Modeling and Prediction (e.g., Benson Method, Joback and Vetere Methods)
Thermodynamic modeling is essential for process design, enabling the calculation of key properties like heat of reaction, chemical equilibrium, and heat capacity. For the synthesis of this compound, where experimental data can be scarce, group contribution methods such as the Benson, Joback, and Vetere methods are widely used for estimation. ub.eduacs.org
These methods predict thermodynamic properties based on the molecular structure of the compound. The molecule is broken down into a set of functional groups, and the property is calculated by summing the contributions of each group. A study on the thermodynamics of this compound synthesis experimentally determined the reaction's enthalpy and entropy and compared these values with those estimated by theoretical methods. ub.edu The Benson method was found to provide a higher degree of precision compared to the combined Joback and Vetere methods, likely because the latter approach involves combining two different estimation techniques, which can compound uncertainty. ub.edu Experimental equilibrium constants for the esterification of levulinic acid with 1-octanol (B28484) have been determined at various temperatures (e.g., 2.1 at 80°C, 1.8 at 100°C, and 1.5 at 120°C). Such data is critical for reactor design and process optimization, and its agreement with theoretical estimates validates the predictive power of these computational models. ub.edu
Table 3: Comparison of Theoretical and Experimental Enthalpy of Formation for this compound Reaction Species
| Compound | Benson Method (kJ/mol) | Joback and Vetere Methods (kJ/mol) |
|---|---|---|
| Levulinic Acid | -596.0 | -593.4 |
| 1-Octanol | -405.0 | -399.7 |
| This compound | -790.0 | -782.7 |
Data sourced from Jurkiewicz Cortada (2023). ub.edu This table is interactive.
Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) in Catalyst and Product Design
Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. A key area within this field is the development of Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of molecules with their physical, chemical, or biological activity.
While specific QSAR studies for this compound catalysts are not widely reported, related statistical modeling techniques like Response Surface Methodology (RSM) are extensively used for optimization. researchgate.netncl.res.in RSM explores the relationships between several explanatory variables and one or more response variables. For this compound synthesis, researchers have applied RSM to optimize process parameters such as catalyst loading, the molar ratio of reactants, and reaction temperature to maximize the product yield. researchgate.netncl.res.in In one study using a modified H-ZSM-5 catalyst, RSM modeling predicted a maximum this compound yield of 99% under optimized conditions, a result that was experimentally validated. researchgate.net The developed quadratic model showed a high correlation value (R² = 0.9971), indicating its statistical accuracy. researchgate.net These optimization studies function as a practical application of QSAR principles, where the "activity" is the reaction yield and the "structure" is represented by the process parameters. Cheminformatics tools are also employed for tasks like solvent screening using models like COSMO-RS to predict thermodynamic properties of mixtures, aiding in the design of efficient separation processes. researchgate.net
Table 4: RSM Optimization of this compound Synthesis over Meso-HZ-5 Catalyst
| Parameter | Coded Variable | Investigated Range | Optimal Value |
|---|---|---|---|
| Catalyst Loading (wt%) | X₁ | 1.5 - 5.5 | 3.5 |
| n-Octanol to LA Molar Ratio | X₂ | 1:1 - 9:1 | 5:1 |
Data derived from Nandiwale et al. (2014). researchgate.netncl.res.in This table is interactive.
Process Modeling and Simulation for Optimization and Scale-Up
Process modeling and simulation are critical for transitioning a chemical synthesis from the laboratory bench to an industrial scale. Software such as Aspen Plus is used to create detailed models of the entire production process, from reaction to separation and purification. mdpi.com
For this compound, process simulation has been used to model and optimize its production via the reactive extraction of levulinic acid. mdpi.com In such a process, the esterification reaction and the extraction of the product occur simultaneously. Simulation models, incorporating kinetic and thermodynamic data, are used to evaluate the effects of different operating conditions, such as temperature, catalyst dosage, and reactant ratios. mdpi.com These models can predict product yields and purity, helping to identify optimal process conditions and equipment configurations. For example, simulations can demonstrate how multi-stage reactive extraction can significantly improve the yield of this compound compared to a single-stage process. mdpi.com By modeling the system, engineers can perform techno-economic analyses, assess energy consumption, and design control strategies, all of which are essential for developing a commercially viable and scalable production process. psecommunity.org
Table 5: Summary of a Process Simulation for Multi-Stage Reactive Extraction of Levulinic Acid (LA) to this compound (OL)
| Number of Stages | Reaction Time (h) | Predicted FA Yield (%) | Predicted LA Yield (%) |
|---|---|---|---|
| 1 | 12 | 23.4 | 31.6 |
| 4 | 12 | 72.8 | 80.1 |
Data sourced from a study on formic acid (FA) and levulinic acid (LA) recovery. mdpi.com This simulation used a fixed n-octanol to raw material volume ratio of 0.2:1 for each new stage. This table is interactive.
Interdisciplinary Approaches and Future Research Directions
Integration of Octyl Levulinate Production into Biorefinery Concepts
Biorefineries are designed to transform a variety of biological feedstocks and waste into a portfolio of bio-based products. frontiersin.org The integration of this compound production aligns with the goal of diversifying product streams and maximizing the value derived from biomass. ieabioenergy.com Second-generation biorefineries, which utilize non-food biomass, are particularly relevant for producing platform molecules like levulinic acid, thereby avoiding competition with food crops. ub.edu
Circular Economy Frameworks for this compound Valorization
The transition to a circular economy, which emphasizes the reduction of waste and the continual use of resources, is a key driver for the development of bio-based chemicals. ieabioenergy.com In this context, this compound production can be a prime example of waste valorization. The principles of a circular economy are embedded in the biorefinery model, where waste from one process can become the feedstock for another. ieabioenergy.comstecab.com
Frameworks for a circular economy often focus on several key actions: reducing resource consumption, reusing products, recycling materials, and recovering energy. researchgate.net The production of this compound fits within this framework by utilizing levulinic acid, a platform chemical derived from the conversion of lignocellulosic waste biomass. acs.orgresearchgate.net This process not only provides a valuable product from a low-value starting material but also contributes to a more sustainable and circular industrial ecosystem. ieabioenergy.comstecab.com
Key aspects of circular economy frameworks applicable to this compound include:
Waste as a Resource: Utilizing agricultural or forestry residues to produce levulinic acid. researchgate.netsupergen-bioenergy.net
Eco-design: Developing processes that are efficient and minimize waste generation. kreislaufwirtschaft-deutschland.de
Industrial Symbiosis: Integrating this compound production with other processes within a biorefinery to share resources and energy. ieabioenergy.com
The European Union's monitoring framework for the circular economy, for instance, tracks progress in areas like production and consumption, waste management, and the use of secondary raw materials, all of which are relevant to the lifecycle of this compound. europa.eu
Waste-to-Value Strategies in Biomass Conversion
A core component of integrating this compound into biorefineries is the implementation of waste-to-value strategies. This involves the efficient conversion of lignocellulosic biomass, which is abundant and does not compete with food production, into valuable chemicals. frontiersin.org The synthesis of this compound from biomass-derived levulinic acid is a clear demonstration of this strategy. biofueljournal.com
Researchers have explored various methods for converting waste biomass into levulinic acid and subsequently into its esters. researchgate.net For example, a solid acid catalyst derived from pine needles, a form of urban waste, has been successfully used for the synthesis of various alkyl levulinates, including this compound. biofueljournal.com This approach not only addresses waste management but also creates a high-value product. biofueljournal.com The conversion of lignocellulosic waste into ethyl levulinate has also been demonstrated, highlighting the potential for producing a range of levulinate esters from waste materials. scirp.org
Addressing Contradictory Experimental Data in Literature (e.g., Thermal Stability)
A challenge in the scientific literature surrounding this compound is the presence of contradictory experimental data, particularly concerning properties like thermal stability. These discrepancies can arise from variations in analytical methodologies, such as the use of thermogravimetric analysis (TGA) versus differential scanning calorimetry (DSC), or from differences in the purity of the samples being tested.
Resolving these contradictions is crucial for establishing reliable data for industrial applications. A systematic approach is needed, which could involve:
Standardizing experimental protocols for synthesis and purification to ensure sample consistency.
Employing multiple analytical techniques to cross-validate results.
Conducting inter-laboratory studies to assess the reproducibility of data.
One study notes that contradictions in thermal stability data often stem from differing analytical methods. For instance, while one report might indicate a certain decomposition temperature based on TGA, another might show a different thermal event using DSC, leading to confusion about the material's true thermal limits.
Development of Multi-Functional Catalysts for One-Pot Synthesis
A significant area of research is the development of multi-functional catalysts that can facilitate the "one-pot" synthesis of this compound directly from biomass or its derivatives. This approach aims to combine multiple reaction steps, such as the conversion of biomass to levulinic acid and its subsequent esterification to this compound, into a single process. nih.gov
One-pot synthesis offers several advantages, including:
Reduced reactor and separation equipment costs.
Lower energy consumption.
Simplified process flow.
Researchers have investigated various catalytic systems for this purpose. For example, solid acid catalysts are being developed to efficiently convert biomass into alkyl levulinates in a single step. nih.gov Another approach involves using a catalyst that can perform both hydrolysis of biomass and the esterification reaction. nih.gov The development of such catalysts is a key step towards making the production of this compound more economically and environmentally sustainable.
Emerging Technologies for Enhanced Synthesis (e.g., Supercritical Fluid Conditions, Ultrasound Assistance)
To improve the efficiency and sustainability of this compound synthesis, researchers are exploring emerging technologies such as the use of supercritical fluids and ultrasound assistance.
Supercritical Fluid (SCF) Conditions: The use of supercritical carbon dioxide (scCO2) as a reaction medium for the esterification of levulinic acid has shown promise. researchgate.net Supercritical fluids possess properties of both liquids and gases, such as high diffusivity and low viscosity, which can enhance reaction rates and yields. shimadzu.nl In the synthesis of ethyl levulinate, the use of scCO2 with a solid catalyst resulted in higher conversion and better catalyst reusability compared to reactions without scCO2. researchgate.net This technology offers a greener alternative to conventional organic solvents. shimadzu.nlnih.gov
Ultrasound Assistance: Ultrasonication is another technique being investigated to accelerate the synthesis of esters. asme.org The cavitation phenomenon induced by ultrasound can enhance mass transfer and reaction rates, potentially leading to shorter reaction times and lower energy consumption. asme.orgmdpi.com Ultrasound has been successfully applied to the synthesis of other esters and for the delignification of biomass, which is a key pretreatment step in producing levulinic acid. scirp.orgasme.org
| Technology | Principle | Potential Advantages for this compound Synthesis |
| Supercritical Fluid (SCF) Conditions | Using a fluid above its critical temperature and pressure as a solvent. shimadzu.nl | Enhanced reaction rates, improved selectivity, easier product separation, use of a non-toxic and inexpensive solvent (e.g., CO2). researchgate.netshimadzu.nl |
| Ultrasound Assistance | Application of high-frequency sound waves to the reaction mixture. asme.org | Increased reaction rates, reduced reaction times, improved mass transfer, potential for lower process temperatures. asme.orgmdpi.com |
Policy, Economic, and Social Implications of Bio-based Chemical Production
The widespread production and adoption of bio-based chemicals like this compound have significant policy, economic, and social implications.
Policy: Supportive government policies are crucial for fostering the growth of the bio-based economy. alliedacademies.orgresearchgate.net This includes creating a level playing field with the established petrochemical industry, which often benefits from subsidies. researchgate.net Policies that incentivize the use of renewable feedstocks, support research and development, and create markets for bio-based products can accelerate the transition. supergen-bioenergy.net The lack of robust policies has been cited as a reason for the slower-than-anticipated growth in the biochemicals sector. ieabioenergy.com
Economic: The production of bio-based chemicals can create new economic opportunities, including job creation in rural areas where biomass is produced and processed. europa.eumdpi.com However, the cost-competitiveness of bio-based products remains a challenge. alliedacademies.org The high cost of biomass feedstocks and the economies of scale enjoyed by the fossil fuel industry are significant hurdles. ieabioenergy.com Integrating the production of high-value chemicals like this compound into biorefineries is seen as a promising strategy to improve the economic viability of biofuel production. ieabioenergy.com
Social: The social impacts of a bio-based economy are multifaceted. Positive impacts can include rural development and the creation of new skills and expertise. alliedacademies.orgmdpi.com However, there are also potential negative impacts to consider, such as the "food versus fuel" debate, where the use of agricultural land for industrial crops could affect food security and prices. vu.edu.aueuropa.eu Utilizing non-food biomass and waste streams for production is a key strategy to mitigate this issue. supergen-bioenergy.netmdpi.com A comprehensive assessment of the social life-cycle of bio-based products is necessary to ensure a just and sustainable transition. mdpi.com
Q & A
Q. What are the common synthesis methods for octyl levulinate, and how do they differ in experimental setup?
this compound is typically synthesized via acid-catalyzed esterification of levulinic acid with octanol. A photochemical method using visible light irradiation with a Bronsted acid-functionalized phthalocyanine-perylene diimide catalyst has also been reported, achieving high yields under ambient conditions . Key variables include catalyst type (e.g., homogeneous vs. heterogeneous), solvent systems (e.g., solvent-free vs. toluene-based), and reaction temperature (room temperature vs. reflux). Researchers should optimize these parameters using design-of-experiment (DoE) approaches to maximize yield and purity.
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester bond formation and identifying side products. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity, while Fourier-Transform Infrared Spectroscopy (FTIR) validates functional groups. For photochemical syntheses, UV-Vis spectroscopy monitors reaction progress. Ensure all methods are cross-validated with reference standards and documented in detail to enable reproducibility .
Q. How should researchers design experiments to assess the solvent effects on this compound synthesis efficiency?
Use a comparative approach: (1) Test polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents under identical conditions; (2) Measure reaction rates via GC sampling at fixed intervals; (3) Evaluate solvent recovery and recyclability. Control variables (catalyst loading, temperature) rigorously, and report solvent boiling points to contextualize reflux requirements .
Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?
Document all parameters: catalyst preparation (e.g., calcination temperature for solid acids), solvent drying methods, and reaction atmosphere (e.g., nitrogen vs. air). Use high-purity reagents, and provide raw spectral data in supplementary materials. Cross-check results with independent replicates, preferably by multiple team members .
Q. How can researchers mitigate side reactions during this compound production?
Side reactions (e.g., octanol dehydration or levulinic acid polymerization) are minimized by:
- Using excess alcohol to drive esterification equilibrium.
- Incorporating molecular sieves to remove water.
- Employing low-temperature catalytic systems (e.g., ionic liquids). Monitor side products via thin-layer chromatography (TLC) and adjust conditions iteratively .
Advanced Research Questions
Q. What strategies optimize this compound yield in biphasic reaction systems?
Biphasic systems (e.g., water/organic solvent) enhance yield by continuous water removal. Key factors include:
Q. How should contradictory data on this compound’s thermal stability be resolved?
Contradictions often arise from differing analytical methods (e.g., TGA vs. DSC) or sample purity. Conduct a meta-analysis of literature protocols, replicate studies under controlled conditions, and validate results with accelerated aging tests. Publish raw datasets to facilitate cross-study comparisons .
Q. What computational methods predict this compound’s compatibility with biofuel blends?
Molecular dynamics simulations can model this compound’s interactions with hydrocarbon chains in fuels. Parameters include Hansen solubility parameters and miscibility thresholds. Validate predictions with engine performance tests measuring knock resistance and emission profiles .
Q. How do advanced catalysts (e.g., metal-organic frameworks) improve this compound synthesis sustainability?
Metal-organic frameworks (MOFs) offer high surface area and tunable acidity. Compare MOF performance to traditional catalysts (e.g., H₂SO₄) using green metrics:
Q. What interdisciplinary approaches integrate this compound into circular economy frameworks?
Combine techno-economic analysis (TEA) with environmental impact assessments:
- Use waste-derived levulinic acid (e.g., from lignocellulosic biomass).
- Evaluate this compound’s role in biodegradable lubricants or plasticizers.
Collaborate with industrial partners to pilot scalable processes and align with UN Sustainable Development Goals (SDGs) .
Key Considerations for Methodological Rigor
- Data Contradiction Analysis : Use systematic reviews (e.g., PRISMA guidelines) to identify confounding variables across studies .
- Experimental Design : Prioritize factorial designs to isolate variable effects and apply statistical tools (ANOVA, regression) .
- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
